molecular formula C12H11N3O3S B2872126 4-Oxo-4-((4-(pyridin-3-yl)thiazol-2-yl)amino)butanoic acid CAS No. 1328263-18-8

4-Oxo-4-((4-(pyridin-3-yl)thiazol-2-yl)amino)butanoic acid

Cat. No.: B2872126
CAS No.: 1328263-18-8
M. Wt: 277.3
InChI Key: NCDBQLIHGWRNBV-UHFFFAOYSA-N
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Description

4-Oxo-4-((4-(pyridin-3-yl)thiazol-2-yl)amino)butanoic acid is a synthetic organic compound designed for antimicrobial research and development. Its molecular structure integrates a pyridinyl-thiazolyl core, a scaffold recognized for its potential in antibacterial applications . Specifically, hybrid molecules containing a thiazole ring linked to a pyridine moiety have demonstrated significant activity against Gram-positive bacterial strains . The compound's mechanism of action is hypothesized to involve interactions with bacterial cellular targets, potentially facilitated by electrostatic N···S interactions between the nitrogen atom in the pyridine ring and the sulfur atom within the thiazole system, a feature identified in related bioactive molecules . The carboxylic acid functional group enhances the molecule's polarity, influencing its solubility and overall lipophilicity, which are critical parameters for bioavailability and cellular uptake in pharmacological studies . Researchers can utilize this compound as a key intermediate or lead structure for designing novel anti-infective agents, investigating structure-activity relationships (SAR), and exploring new mechanisms to combat antibiotic-resistant pathogens . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-oxo-4-[(4-pyridin-3-yl-1,3-thiazol-2-yl)amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3S/c16-10(3-4-11(17)18)15-12-14-9(7-19-12)8-2-1-5-13-6-8/h1-2,5-7H,3-4H2,(H,17,18)(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDBQLIHGWRNBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

4-Oxo-4-((4-(pyridin-3-yl)thiazol-2-yl)amino)butanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

4-Oxo-4-((4-(pyridin-3-yl)thiazol-2-yl)amino)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Oxo-4-((4-(pyridin-3-yl)thiazol-2-yl)amino)butanoic acid involves its interaction with specific molecular targets. The thiazole and pyridine moieties allow it to bind to enzymes and receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, depending on the context of its use .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Substituent (Thiazole Position 4) Molecular Weight (g/mol) Biological Activity/Application Source
4-Oxo-4-((4-(pyridin-3-yl)thiazol-2-yl)amino)butanoic acid Pyridin-3-yl 277.3 Hypothesized PPARγ agonism (based on analogs)
4-Oxo-4-((5-(p-tolyl)thiazol-2-yl)amino)butanoic acid (4a) p-Tolyl Not reported Moderate PPARγ agonism (in vitro assays)
4-Oxo-4-[(4-pyridin-4-yl-1,3-thiazol-2-yl)amino]butanoic acid Pyridin-4-yl 277.3 Unreported activity; structural isomer of target compound
Fmoc-D-Asp(OPP)-OH (FAA8955) OPP (2-phenylpropan-2-yl)oxy 473.53 Peptide synthesis building block

Table 2: Substituent Effects on Bioactivity

Substituent Electronic Properties Hypothesized Impact
Pyridin-3-yl Electron-withdrawing (meta-N position) Enhances hydrogen bonding with PPARγ active site; moderate dipole moment
Pyridin-4-yl Electron-withdrawing (para-N position) Altered binding orientation due to N positioning; potential steric effects
p-Tolyl Electron-donating (methyl group) Hydrophobic interactions with PPARγ ligand-binding domain
OPP Bulky, lipophilic Reduces solubility; used for Fmoc-based solid-phase synthesis

Key Findings from Comparative Studies

Pyridinyl vs. p-Tolyl Substituents :

  • The p-tolyl derivative (4a) exhibited comparable PPARγ agonism to rosiglitazone (RSG) in fluorescence polarization assays, suggesting that hydrophobic substituents enhance ligand-receptor interactions .
  • In contrast, pyridinyl substituents (3- or 4-position) introduce polar interactions. Computational docking studies indicate that the pyridin-3-yl group may form hydrogen bonds with PPARγ residues (e.g., His449), while the pyridin-4-yl isomer could adopt a less favorable binding pose due to steric clashes .

Positional Isomerism (Pyridin-3-yl vs. The pyridin-4-yl isomer (CAS 1328814-77-2) positions nitrogen para to the thiazole, which may disrupt binding geometry despite similar molecular weight and formula .

Synthetic Building Blocks (Fmoc-D-Asp Derivatives) :

  • Compounds like FAA8955 and FAA8965 incorporate OPP groups and Fmoc protection, prioritizing steric bulk for peptide chain assembly. Their higher molecular weight (473.53 g/mol) and reduced solubility contrast with the target compound’s simpler structure, highlighting divergent applications (therapeutic vs. synthetic) .

Computational Insights

Wavefunction analysis tools like Multiwfn () could elucidate electronic differences between analogs. For example:

  • Orbital composition analysis could clarify electron-withdrawing effects on the thiazole ring’s reactivity .

Biological Activity

4-Oxo-4-((4-(pyridin-3-yl)thiazol-2-yl)amino)butanoic acid, a synthetic organic compound, has garnered attention due to its potential biological activities. The compound features a thiazole ring and a pyridine moiety, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and applications in medicinal chemistry.

The molecular formula of this compound is C12H11N3O3SC_{12}H_{11}N_{3}O_{3}S, with a CAS number of 1328263-18-8. The compound is characterized by its unique structure combining thiazole and pyridine rings, which contributes to its biological properties.

The biological activity of this compound is attributed to several mechanisms:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Anticancer Properties : Research has demonstrated that this compound possesses cytotoxic effects on cancer cell lines. For instance, it showed potent activity against A-431 and Jurkat cells, with IC50 values lower than those of reference drugs like doxorubicin . The structure–activity relationship (SAR) analysis suggests that specific substitutions on the thiazole and pyridine moieties enhance its anticancer efficacy .
  • Anti-inflammatory Effects : Preliminary studies indicate that the compound may have anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

StudyFindings
Antimicrobial Study Demonstrated significant antibacterial activity with MIC values ranging from 31.25 µg/mL against Staphylococcus epidermidis .
Cytotoxicity Assay Showed IC50 values less than reference drug doxorubicin in A-431 and Jurkat cells, indicating strong anticancer potential .
SAR Analysis Identified key structural features necessary for activity, such as the presence of electron-withdrawing groups on the thiazole ring .

Synthesis

The synthesis of this compound typically involves reactions between thiazole derivatives and pyridine compounds. A common method includes using N-Ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDCI) in dry acetonitrile to facilitate the formation of the desired product from intermediates .

Applications

The unique properties of this compound make it a valuable candidate in various fields:

  • Medicinal Chemistry : Its potential as an antimicrobial and anticancer agent opens avenues for drug development.
  • Biochemical Probes : It can serve as a tool for studying biological interactions due to its ability to bind to specific molecular targets.
  • Materials Science : The compound may be utilized in creating novel materials with unique properties owing to its chemical structure.

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